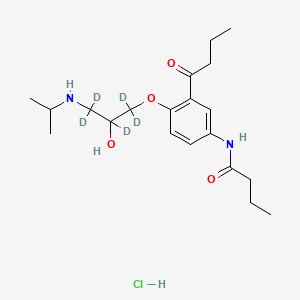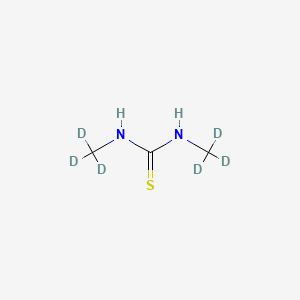
3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride is a synthetic compound used primarily in scientific research. It is a labeled version of droxidopa, which is a precursor to norepinephrine, a neurotransmitter involved in various physiological processes. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in metabolic studies and other research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the protection of hydroxyl groups, introduction of isotopic labels, and subsequent deprotection and purification. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic purity and chemical integrity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality assurance .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of reduced amines.
Substitution: Nucleophilic substitution reactions at the benzyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in amines .
Applications De Recherche Scientifique
3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride is widely used in various fields of scientific research:
Chemistry: Used as a reference compound in isotopic labeling studies.
Biology: Employed in metabolic pathway analysis.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mécanisme D'action
The compound exerts its effects by acting as a precursor to norepinephrine. It undergoes enzymatic conversion to norepinephrine, which then interacts with adrenergic receptors to modulate physiological responses. The isotopic labels allow researchers to trace the metabolic pathways and understand the molecular targets and mechanisms involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Droxidopa: The unlabeled version of the compound.
L-threo-3,4-Dihydroxyphenylserine: Another precursor to norepinephrine.
3,4-Di-O-benzyl DL-threo-Droxidopa: The non-isotopically labeled version.
Uniqueness
3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride is unique due to its isotopic labels, which make it particularly valuable for research applications involving metabolic tracing and pathway analysis. This distinguishes it from other similar compounds that lack these labels.
Propriétés
IUPAC Name |
(2R,3R)-2-(15N)azanyl-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5.ClH/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17;/h1-13,21-22,25H,14-15,24H2,(H,26,27);1H/t21-,22-;/m1./s1/i21+1,23+1,24+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDDBOMVDDCUHX-BOIBLEOSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@H]([13C@H]([13C](=O)O)[15NH2])O)OCC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-Diazabicyclo[4.2.0]oct-3-EN-8-one](/img/structure/B589329.png)









![(8R,10S,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carbonitrile](/img/structure/B589350.png)
